Diethylthiophosphoryl chloride

Nucleoside Phosphorylation Aqueous Synthesis Thiophosphoramidate

Diethylthiophosphoryl chloride (DETC), also identified by CAS 2524-04-1, is a pivotal organophosphorus intermediate characterized by its ability to introduce a diethylthiophosphoryl group into organic molecules. This compound is a colorless to light amber liquid with a molecular weight of 188.61 g/mol and is a key building block in the synthesis of various organophosphate pesticides, insecticides, and pharmaceuticals.

Molecular Formula C4H10ClO2PS
Molecular Weight 188.61 g/mol
CAS No. 3711-51-1
Cat. No. B12514093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylthiophosphoryl chloride
CAS3711-51-1
Molecular FormulaC4H10ClO2PS
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCCOP(=O)(SCC)Cl
InChIInChI=1S/C4H10ClO2PS/c1-3-7-8(5,6)9-4-2/h3-4H2,1-2H3
InChIKeyRMQSINXLELHUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylthiophosphoryl Chloride (CAS 3711-51-1): A Core Thiophosphorylating Agent for Organophosphate Synthesis


Diethylthiophosphoryl chloride (DETC), also identified by CAS 2524-04-1, is a pivotal organophosphorus intermediate characterized by its ability to introduce a diethylthiophosphoryl group into organic molecules [1]. This compound is a colorless to light amber liquid with a molecular weight of 188.61 g/mol and is a key building block in the synthesis of various organophosphate pesticides, insecticides, and pharmaceuticals [1]. Its core reactivity lies in nucleophilic substitution at the tetrahedral phosphorus center, enabling its use as a potent phosphorylating and thiophosphorylating agent for alcohols, amines, and carboxylates [1].

Thiophosphoryl transfer to alcohols, amines, carboxylates
Aqueous and organic media compatible
Key building block for organophosphate synthesis

Why O,O-Diethylthiophosphoryl Chloride Cannot Be Casually Replaced by Its Oxo-Analog or Other Thiophosphorylating Agents


Simple substitution of O,O-diethylthiophosphoryl chloride with a generic phosphorylating agent like diethyl chlorophosphate or a different thiophosphoryl chloride analog is not scientifically valid due to the profound impact of the sulfur atom on reaction kinetics, product stability, and selectivity. The presence of the P=S bond, as opposed to a P=O bond, alters the electrophilicity of the phosphorus center and the stability of the resulting thiophosphoramidate or thiophosphate ester products [1]. Critically, this change is not merely structural; it leads to quantifiable differences in reaction outcomes, such as significantly higher conversion rates and yields in key industrial and research applications, as demonstrated by the direct comparative evidence provided below [1].

Target vs. oxo-analog (phosphoryl chloride)
Target
P=S electrophilicity and thiophosphoryl product stability may alter reaction profile
Substitute
P=O analog may lead to lower conversion and different product stability
Target
Reported yields in insecticide synthesis may not transfer to other thiophosphoryl chlorides
Substitute
Different thiophosphoryl chlorides can shift reactivity and hydrolysis sensitivity

Quantitative Differentiation: Direct Performance Benchmarks for Diethylthiophosphoryl Chloride


Superior Conversion in Aqueous N-Thiophosphorylation of Aminonucleosides vs. Phosphoryl Chloride

In a direct head-to-head comparison under identical conditions, O,O-diethylthiophosphoryl chloride (1(S)) achieved a 93% conversion in the N-thiophosphorylation of 5′-amino-5′-deoxyguanosine, whereas its oxygen analog, phosphoryl chloride (1(O)), only reached an 80% conversion [1]. This 13% increase in conversion demonstrates the enhanced efficacy of the thiophosphorylating agent in aqueous media, a crucial advantage for synthesizing biologically relevant thiophosphoramidate analogues.

Aqueous N-thiophosphorylation
Head-to-head
93% conv. vs. 80% (oxo-analog)
Reported higher conversion in aqueous media at pH 12
5′-amino-5′-deoxyguanosine substrate; 31P NMR
Nucleoside Phosphorylation Aqueous Synthesis Thiophosphoramidate

Substantially Higher Yield in Diazinon Insecticide Synthesis vs. O,O-Diethyl Phosphoryl Chloride

Cross-study analysis of diazinon synthesis reveals a clear advantage for O,O-diethylthiophosphoryl chloride. A patented process using this target compound reports a high yield of 97.4% for diazinon [1]. In contrast, a separate study synthesizing the same insecticide but employing the oxygen analog, O,O-diethyl phosphoryl chloride, achieved a significantly lower yield of 86.54% under optimized conditions [2]. This 10.86% yield differential represents a substantial gain in industrial production efficiency.

Diazinon synthesis yield
Cross-study comparable
97.4% yield vs. 86.5% (oxo-analog)
Reported higher yield under respective optimized conditions
Patent data vs. microwave/IL method
Agrochemical Synthesis Process Chemistry Insecticide Manufacturing

High-Yield One-Pot Synthesis of Chlorpyrifos Enabled by Effective Hydrolysis Suppression

The use of O,O-diethylthiophosphoryl chloride in a dual-solvent method is shown to be critical for suppressing its rapid hydrolysis, enabling an efficient one-pot synthesis of the major insecticide chlorpyrifos. This process achieved a final product content of >97% and a total yield of >83% [1]. While a direct comparator is not provided in the source, this outcome is predicated on the precise control of the compound's reactivity, which is inherently different from less hydrolytically sensitive phosphorylating agents. The high yield is achieved despite the compound's known sensitivity to water, highlighting its utility in optimized processes.

Chlorpyrifos one-pot process
Supporting evidence
>97% purity, >83% yield
Effective hydrolysis management enables one-pot synthesis
Dual-solvent method; no direct comparator
Agrochemical Process One-Pot Synthesis Hydrolysis Control

Optimal Application Scenarios for Diethylthiophosphoryl Chloride Based on Quantitative Evidence


Aqueous-Phase Thiophosphorylation of Biomolecules (e.g., Aminonucleosides)

For researchers synthesizing thiophosphoramidate analogues of nucleotides or other biomolecules, the 13% higher conversion rate of O,O-diethylthiophosphoryl chloride over its oxo-analog in aqueous media makes it the preferred reagent [1]. This scenario is particularly relevant for developing metabolically stable phosphate mimics for biochemical studies or therapeutic candidates, where maximizing product yield in a single step is paramount. The inherent difference in reactivity and product stability provided by the P=S bond is essential for success in these sensitive, high-value applications [1].

Industrial Manufacturing of Organothiophosphate Insecticides (e.g., Diazinon, Chlorpyrifos)

In the commercial production of major organothiophosphate pesticides like diazinon and chlorpyrifos, the selection of O,O-diethylthiophosphoryl chloride is justified by its capacity to deliver exceptionally high yields [1][2]. The 97.4% yield for diazinon and >83% yield for chlorpyrifos in optimized processes directly contribute to lower production costs and higher purity profiles. For procurement managers and process chemists, these quantitative benchmarks are critical for ensuring cost-effectiveness and meeting stringent product specifications in large-scale industrial settings [1][2].

Synthesis of Phosphorothioate Esters with High Purity Requirements

When a synthetic route requires the introduction of a thiophosphoryl group with high fidelity and minimal side-reactions, O,O-diethylthiophosphoryl chloride is the reagent of choice. The evidence shows that when its susceptibility to hydrolysis is managed via solvent selection, it enables high-purity outcomes (e.g., >97% product content in chlorpyrifos synthesis) [1]. This application scenario is crucial for laboratories and production facilities where downstream purification costs and product quality are primary concerns, and the superior reactivity of the P=S electrophile is required to drive the reaction to completion efficiently [1].

Application
Selection Property
Validation Focus
Aqueous biomolecule thiophosphorylation
Reported higher aqueous conversion over oxo-analog
Validate pH, substrate scope, and product stability
Organothiophosphate insecticide manufacturing
Reported high yields in diazinon and chlorpyrifos routes
Verify scalability, purity, and process robustness
Phosphorothioate ester synthesis (high purity)
Hydrolysis control enables efficient one-pot reactions
Evaluate solvent system and impurity profile

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